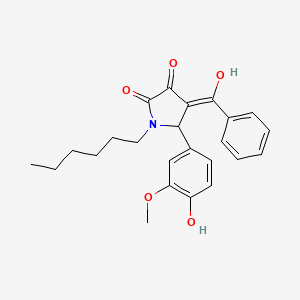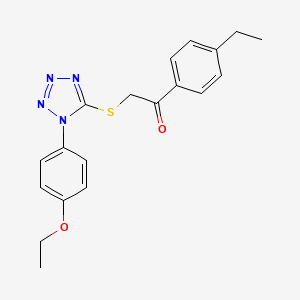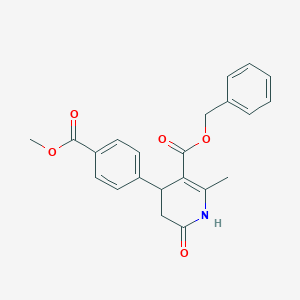![molecular formula C9H11N3O5 B11093313 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093313.png)
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,5-dinitro-3-azabicyclo[331]non-7-en-6-one is a complex organic compound belonging to the class of azabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one typically involves the N-alkylation of 1,5-dinitro-3-methyl-3-azabicyclo[3.3.1]non-6-enes with methyl iodide. The reaction conditions, including solvent polarity and the nature of substituents at positions 6 or 7, significantly influence the yield of the target product . The presence of electron-withdrawing groups tends to reduce the yield, while electron-donating groups enhance it .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one undergoes various chemical reactions, including:
N-Alkylation:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Methyl Iodide: Used for N-alkylation reactions.
Potassium Borohydride: Employed in reduction reactions to convert nitro groups to amines.
Formaldehyde and Primary Amines: Utilized in Mannich condensation reactions to synthesize derivatives of the compound.
Major Products Formed
Quaternary Ammonium Salts: Formed during N-alkylation reactions.
Amines: Produced through the reduction of nitro groups.
Mannich Bases: Resulting from Mannich condensation reactions.
Scientific Research Applications
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one involves its interaction with molecular targets through its nitro and azabicyclo groups. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with biological molecules . The exact molecular pathways and targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,5-Dinitro-3-methyl-3-azabicyclo[3.3.1]non-6-ene: A closely related compound with similar chemical properties.
3,3-Dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene Iodides: Another derivative with comparable reactivity.
9-Acetonyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-8-one: A derivative synthesized through Mannich condensation.
Uniqueness
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one stands out due to its specific substitution pattern and the presence of both nitro and azabicyclo groups.
Properties
Molecular Formula |
C9H11N3O5 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one |
InChI |
InChI=1S/C9H11N3O5/c1-10-5-8(11(14)15)3-2-7(13)9(4-8,6-10)12(16)17/h2-3H,4-6H2,1H3 |
InChI Key |
WMJFADAIHCMZEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC(C1)(C(=O)C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11093240.png)

![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11093254.png)

![7-(difluoromethyl)-N-(3-methylpent-1-yn-3-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11093262.png)
![2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11093273.png)
![N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)-2-hydroxybenzamide](/img/structure/B11093286.png)
![N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B11093293.png)
![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone](/img/structure/B11093306.png)
![N-[2-(1-adamantyloxy)ethyl]benzenesulfonamide](/img/structure/B11093312.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-5-(naphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11093314.png)
![2-[(3-cyano-6-methyl-4-phenylpyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11093319.png)

![3-[(4-bromophenyl)amino]-4-(furan-2-ylcarbonyl)-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093321.png)
